2-(phenylsulfanyl)butanenitrile
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Overview
Description
2-(phenylsulfanyl)butanenitrile is an organic compound with the molecular formula C10H11NS. It is characterized by the presence of a phenylsulfanyl group attached to a butanenitrile backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(phenylsulfanyl)butanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide (P4O10) to yield nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of nitrile synthesis, such as those mentioned above, can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(phenylsulfanyl)butanenitrile undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Sodium or potassium cyanide in ethanol is used for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various nitrile derivatives.
Scientific Research Applications
2-(phenylsulfanyl)butanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of various derivatives.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(phenylsulfanyl)butanenitrile involves its reactivity with various chemical reagents. The nitrile group is electrophilic, making it susceptible to nucleophilic attack. The phenylsulfanyl group can undergo oxidation, affecting the overall reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: Similar nitrile group but lacks the phenylsulfanyl group.
Acetonitrile: A simpler nitrile compound with a shorter carbon chain.
Butanenitrile: Similar backbone but lacks the phenylsulfanyl group.
Properties
IUPAC Name |
2-phenylsulfanylbutanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c1-2-9(8-11)12-10-6-4-3-5-7-10/h3-7,9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOUGRNTKHHTJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)SC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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